molecular formula C26H31N3O2S B2798669 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 896676-81-6

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2798669
CAS RN: 896676-81-6
M. Wt: 449.61
InChI Key: NDDFYBSISSMJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential

The compound belongs to the class of pyridopyrimidines , which have shown significant therapeutic interest . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Phosphodiesterase 7 Inhibitors

The compound has been identified as a potent Phosphodiesterase 7 (PDE7) inhibitor . PDE7 is considered to be a possible target for treating various diseases, including leukemias, central nervous system (CNS) disorders, and airway diseases .

Treatment of Inflammatory Diseases

Given its role as a PDE7 inhibitor, the compound could potentially be used in the treatment of inflammatory diseases . A PDE7 inhibitor was found to be effective in a mouse skin inflammation model, indicating that PDE7 is a potential target for treating inflammatory diseases .

Treatment of CNS Disorders

The compound’s role as a PDE7 inhibitor also suggests potential applications in the treatment of CNS disorders . PDE7 inhibitors have been discovered by a number of institutions, and are being studied for their potential in treating CNS disorders .

Treatment of Leukemias

The compound could potentially be used in the treatment of leukemias . As a PDE7 inhibitor, it could play a role in the treatment of this type of cancer .

Drug Development

The compound’s unique structure and biological activity make it a promising candidate for drug development . Its therapeutic potential and role as a PDE7 inhibitor suggest that it could be used as a lead compound in the development of new drugs .

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18-11-12-20(15-19(18)2)26(31)27-13-14-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-12,15-16,21H,3-4,7-8,13-14,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDFYBSISSMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

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